6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
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Description
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H16N2O7 and its molecular weight is 360.322. The purity is usually 95%.
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Scientific Research Applications
Alpha-Nitro Ketone as Electrophile and Nucleophile
Alpha-nitro ketones have been explored for their dual roles as electrophiles and nucleophiles in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds have applications as probes for studying interactions with nicotinic acetylcholine receptors, highlighting their potential in neurochemical research (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).
Heterocyclic Systems Synthesis
The synthesis of novel heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, has been achieved using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. These findings contribute to the development of new chemical entities for potential pharmacological applications (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Isoxazole Derivatives Synthesis
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the versatility of certain pyridine derivatives in creating highly functionalized isoxazole derivatives. These compounds serve as scaffolds for further chemical modifications, potentially leading to the discovery of new materials or therapeutic agents (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).
Catalytic Applications in Ethylene Oligomerization
Nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized and shown to catalyze the oligomerization of ethylene efficiently. This application underlines the compound's role in catalysis, contributing to industrial processes and material science (Anthony Kermagoret, P. Braunstein, 2008).
Nonlinear Optics and Molecular Complexation
The design and synthesis of molecular complexes involving pyridine derivatives have been explored for applications in nonlinear optics. The ideal orientation of chromophores linked by hydrogen bonds in these complexes demonstrates the potential of such compounds in creating materials with specific optical properties (M. Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c1-10-8-14(16(19(22)23)17(21)18-10)26-15(20)7-5-11-4-6-12(24-2)13(9-11)25-3/h4-9H,1-3H3,(H,18,21)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHACFNPQGVFS-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.